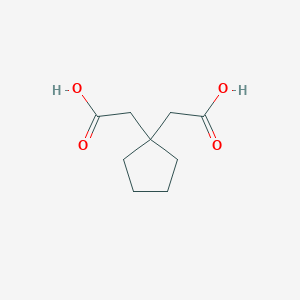

1,1-Cyclopentanediacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(carboxymethyl)cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPVKDFOUXHOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168231 | |

| Record name | Tetramethylene glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16713-66-9 | |

| Record name | 1,1-Cyclopentanediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylene glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopentanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylene glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane-1,1-diacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylene glutaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKY37JH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Cyclopentanediacetic Acid (CAS 16713-66-9): A Keystone Intermediate and Versatile Scaffold for Drug Discovery

This technical guide offers a comprehensive overview of 1,1-Cyclopentanediacetic acid, a pivotal molecule in pharmaceutical synthesis and a scaffold with untapped potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical methodologies. Furthermore, it explores the prospective biological activities and applications derived from its structural class, providing a forward-looking perspective for future research endeavors.

Core Molecular Attributes of 1,1-Cyclopentanediacetic Acid

1,1-Cyclopentanediacetic acid (CAS: 16713-66-9), also known as 3,3-Tetramethyleneglutaric acid, is a geminal dicarboxylic acid. Its structure features a cyclopentane ring with two acetic acid moieties attached to the same carbon atom. This unique arrangement imparts specific chemical characteristics that are instrumental in its synthetic utility and potential as a molecular scaffold. The cyclopentane ring offers a degree of conformational rigidity, while the dual carboxylic acid groups provide reactive handles for a variety of chemical transformations.

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid

| Property | Value | Source |

| CAS Number | 16713-66-9 | [Various Suppliers] |

| Molecular Formula | C9H14O4 | [Pharmaffiliates][1] |

| Molecular Weight | 186.21 g/mol | [Pharmaffiliates][1] |

| Appearance | White to off-white crystalline powder | [Guidechem] |

| Melting Point | 177-182 °C | [Tokyo Chemical Industry] |

| Purity | >98.0% (GC) | [Tokyo Chemical Industry] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [Guidechem] |

| Synonyms | 3,3-Tetramethyleneglutaric acid, Cyclopentane-1,1-diacetic acid | [Guidechem] |

Synthesis and Purification: A Practical Approach

The primary application of 1,1-Cyclopentanediacetic acid is as a key intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. The synthesis of 1,1-Cyclopentanediacetic acid itself can be achieved through a multi-step process, often starting from cyclopentanone.

Synthesis Protocol

A common synthetic route involves the reaction of cyclopentanone with cyanoacetic acid derivatives to form an intermediate, which is then hydrolyzed to yield the final product. A detailed protocol based on established patent literature is provided below.[2]

Step 1: Formation of β,β-tetramethylene-α,α'-dicyanoglutarimide

-

In a suitable reaction vessel, combine cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in formamide as the solvent.

-

Stir the mixture and maintain the temperature at 25-30°C.

-

Gradually add triethylamine (1.0 mole) over a period of 30 minutes.

-

Continue stirring at 25-30°C for 10 hours.

-

Raise the temperature to 60-65°C and slowly add 600 mL of water.

-

Adjust the pH to 1 with 98% sulfuric acid, ensuring the temperature does not exceed 75°C.

-

Cool the resulting slurry to 5-10°C and filter the solid product.

-

Wash the solid with two portions of water.

Step 2: Hydrolysis to 1,1-Cyclopentanediacetic acid

-

The intermediate from Step 1 is subjected to acid hydrolysis using a strong acid such as sulfuric acid.

-

The reaction is typically carried out at elevated temperatures, preferably between 100-160°C, until the hydrolysis is complete.

-

The reaction mixture is then cooled to induce crystallization of 1,1-Cyclopentanediacetic acid.

-

The solid product is collected by filtration and washed.

Purification

For high-purity 1,1-Cyclopentanediacetic acid suitable for pharmaceutical applications, recrystallization is a crucial step.

-

Dissolve the crude 1,1-Cyclopentanediacetic acid (1.0 mole) in a mixture of water (500 mL) and isopropanol (185 mL) with the addition of activated charcoal (5 g).

-

Heat the mixture to boiling and filter it while hot.

-

Add an additional 250 mL of water to the filtrate.

-

Cool the solution to 10°C to allow for crystallization.

-

Filter the purified solid and dry to obtain the final product.[2]

Caption: Synthetic workflow for 1,1-Cyclopentanediacetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 1,1-Cyclopentanediacetic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

¹H NMR (Proton NMR) Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 1,1-Cyclopentanediacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 25°C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. A known ¹H NMR spectrum is available for reference.[3]

¹³C NMR (Carbon-13 NMR) Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Mode: Proton-decoupled for singlet peaks.

-

-

Data Acquisition: A longer acquisition time is typically required due to the low natural abundance of ¹³C.

-

Data Analysis: Identify the number of unique carbon environments and their chemical shifts to confirm the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of 1,1-Cyclopentanediacetic acid. A general method for the analysis of dicarboxylic acids is provided below and should be optimized for this specific compound.[4][5][6]

HPLC Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Caption: Analytical workflow for 1,1-Cyclopentanediacetic acid.

Role in Drug Development: Beyond an Intermediate

While the primary established role of 1,1-Cyclopentanediacetic acid is as a precursor to Gabapentin, its inherent structural features suggest broader potential in drug design and development. The cyclopentane scaffold is a common motif in a variety of biologically active compounds.[4]

The Cyclopentane Scaffold in Medicinal Chemistry

The cyclopentane ring is a versatile scaffold that can be functionalized to create a diverse library of compounds for biological screening.[4] Its non-planar, flexible nature allows for the presentation of substituents in specific three-dimensional orientations, which can be crucial for binding to biological targets.

Potential Biological Activities (Inferred)

Direct biological activity data for 1,1-Cyclopentanediacetic acid is not widely available. However, based on the known activities of related cyclopentane and dicarboxylic acid derivatives, several areas of potential therapeutic interest can be postulated.

-

Anti-inflammatory Activity: Many cyclopentenone prostaglandins and other cyclopentane derivatives exhibit potent anti-inflammatory effects, often through the modulation of pathways involving cyclooxygenase (COX) enzymes.[7]

-

Anticancer Activity: Certain cyclopentanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]

-

Antiviral and Antimicrobial Properties: The cyclopentane scaffold is present in some antiviral and antimicrobial agents.[8]

It is important to emphasize that these are areas for potential investigation, and dedicated biological screening would be necessary to ascertain any inherent activity of 1,1-Cyclopentanediacetic acid or its novel derivatives.

Caption: Potential drug discovery pathway for 1,1-Cyclopentanediacetic acid derivatives.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling 1,1-Cyclopentanediacetic acid. Based on safety data for similar dicarboxylic acids, it may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Perspectives and Conclusion

1,1-Cyclopentanediacetic acid is a well-established and critical intermediate in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. Looking forward, the true potential of this molecule may lie in its utility as a versatile scaffold for the development of novel therapeutics. The exploration of its derivatives in biological screening programs, particularly in the areas of inflammation and oncology, could unveil new lead compounds for drug discovery. This technical guide serves as a foundational resource to support and inspire such future research endeavors.

References

- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.

-

Pharmaffiliates. (n.d.). 1,1-Cyclopentanediacetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 16713-66-9 | Product Name : 1,1-Cyclopentanediacetic acid. Retrieved from [Link]

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.

-

PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]

-

ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

-

PubMed. (1998). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid.... Retrieved from [Link]

-

MDPI. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

Sources

- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR [m.chemicalbook.com]

- 4. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1,1-Cyclopentanediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclopentanediacetic acid (CAS No. 16713-69-9), a dicarboxylic acid derivative of cyclopentane, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, geminally-substituted cyclopentyl core provides a unique structural scaffold for the design of novel therapeutic agents and specialized polymers. In drug development, the precise spatial orientation of the two acetic acid moieties can be exploited for targeted interactions with biological receptors. A thorough understanding of its fundamental physical properties is paramount for its effective application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of these core properties, the experimental methodologies used to determine them, and their implications for research and development.

Core Physicochemical Properties

The physical characteristics of 1,1-Cyclopentanediacetic acid dictate its behavior in both chemical and biological systems. These properties are summarized below.

| Property | Value | Significance in R&D |

| Molecular Formula | C₉H₁₄O₄ | Foundational for all stoichiometric calculations and structural analysis. |

| Molecular Weight | 186.21 g/mol | Critical for accurate molar concentration calculations in assays and synthesis. |

| Appearance | White crystalline solid/powder | Affects handling, storage, and the need for particle size analysis in formulation. |

| Melting Point | 180-181 °C | A key indicator of purity; its sharp range suggests a high degree of crystalline order. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as methanol and chloroform. | Governs choice of solvents for synthesis, purification, and formulation. Aqueous solubility is a critical determinant of bioavailability. |

| pKa (predicted) | ~4.42 | Indicates it is a weak acid. The pKa value is crucial for predicting its ionization state at physiological pH, which impacts receptor binding, membrane permeability, and solubility. |

Spectroscopic Profile: Structural Verification

The identity and purity of 1,1-Cyclopentanediacetic acid are unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. The presence of the carboxylic acid moieties is confirmed by:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.

-

A strong, sharp C=O stretching band around 1700-1725 cm⁻¹.

-

A C-O stretching band appearing in the 1210-1320 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

-

Carboxylic Acid Protons (-COOH): A broad singlet appearing far downfield, typically above 10 ppm (e.g., 10-13 ppm). This signal's breadth is due to hydrogen bonding and exchange.

-

Methylene Protons alpha to Carbonyl (-CH₂COOH): A sharp singlet expected around 2.3-2.7 ppm. The two methylene groups are chemically equivalent.

-

Cyclopentane Protons (-CH₂-): A series of multiplets in the 1.5-1.9 ppm range. The protons on the cyclopentane ring, while appearing in a narrow window, will exhibit complex splitting patterns due to their diastereotopic relationships.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Carboxylic Carbon (-COOH): A signal in the 175-185 ppm range.

-

Quaternary Carbon (C1 of cyclopentane): A signal around 45-55 ppm. This carbon is not directly bonded to any protons and will thus have a lower intensity.

-

Methylene Carbon alpha to Carbonyl (-CH₂COOH): A signal in the 35-45 ppm range.

-

Cyclopentane Carbons (-CH₂-): Signals for the two distinct types of methylene carbons in the cyclopentane ring will appear in the 20-40 ppm range.

Experimental Methodologies: A Practical Guide

The accurate determination of physical properties is reliant on robust and reproducible experimental protocols. The following sections detail the standard methodologies for the key parameters of 1,1-Cyclopentanediacetic acid.

Melting Point Determination by Capillary Method

This method provides a sharp melting range, which is a primary indicator of sample purity.

Causality: The principle lies in the precise temperature at which the crystal lattice of a solid breaks down into a liquid. Impurities disrupt this lattice, typically causing a depression and broadening of the melting point range.

Protocol:

-

Sample Preparation: A small amount of dry 1,1-Cyclopentanediacetic acid is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack a 2-3 mm column of the sample at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁-T₂.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Cyclopentanediacetic Acid

Introduction: Elucidating the Molecular Architecture

In the landscape of chemical research and development, particularly in the synthesis of novel polymers and pharmaceutical intermediates, the unambiguous structural confirmation of key building blocks is paramount. 1,1-Cyclopentanediacetic acid (CAS 16713-66-9), a geminal dicarboxylic acid, presents a unique structural motif with significant potential in these fields. Its utility is predicated on the precise arrangement of its atoms, which dictates its reactivity, physical properties, and suitability for specific applications.

This technical guide provides a comprehensive analysis of the primary spectroscopic techniques used to elucidate and verify the structure of 1,1-Cyclopentanediacetic acid. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and drug development professionals, moving beyond a simple presentation of data to offer insights into the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in self-validating protocols and authoritative references to ensure the highest degree of scientific integrity.

Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy Analysis

While ¹H NMR maps the proton framework, ¹³C NMR provides a direct look at the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed.

Predicted ¹³C NMR Spectral Data

An experimental spectrum was not readily available in public databases. The following predictions are based on standard chemical shift ranges and data from analogous compounds like cyclopentylacetic acid. [1][2] | Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~175-180 | Quaternary (C=O) | Carboxylic Acid (C =O) | | ~45-50 | Quaternary (C) | Cyclopentane (C 1') | | ~38-42 | Methylene (CH₂) | Acetic Acid Methylene (-C H₂-COOH) | | ~30-35 | Methylene (CH₂) | Cyclopentane (C 2'/C6') | | ~22-26 | Methylene (CH₂) | Cyclopentane (C 3'/C5') |

Interpretation Rationale:

-

Carbonyl Carbon (~175-180 ppm): The carbonyl carbons of the carboxylic acid groups are the most deshielded carbons in the molecule due to the double bond to one oxygen and a single bond to another, placing them in the characteristic downfield region for carboxylic acids. [2]* Quaternary Ring Carbon (~45-50 ppm): The C1' carbon of the cyclopentane ring is a quaternary sp³ carbon. Its chemical shift is influenced by the two attached acetic acid side chains.

-

Acetic Acid Methylene Carbons (~38-42 ppm): These methylene carbons are directly attached to the electron-withdrawing carbonyl groups, causing a downfield shift compared to standard alkane carbons.

-

Cyclopentane Methylene Carbons (~22-35 ppm): The remaining methylene carbons of the cyclopentane ring appear in the typical aliphatic region. Due to symmetry, the C2'/C6' carbons will be equivalent, and the C3'/C5' carbons will be equivalent, giving rise to two distinct signals. The C4' carbon is unique. Therefore, three signals are expected for the non-quaternary ring carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, to compensate for the low natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (for carbon) or higher spectrometer is required.

-

Acquisition Parameters:

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (0-220 ppm) is necessary.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

-

Advanced Techniques (Optional): A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methylene carbons in this case.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~2950, ~2870 | C-H stretch | Aliphatic (CH₂) |

| ~1700 (very strong) | C=O stretch | Carboxylic Acid |

| ~1410 | C-O-H bend | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

Interpretation:

The IR spectrum of 1,1-Cyclopentanediacetic acid is dominated by the features of the carboxylic acid functional group.

-

O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature is an extremely broad absorption band in this region. This breadth is due to the strong intermolecular hydrogen bonding between the carboxylic acid dimers. This broad band often overlaps with the C-H stretching absorptions.

-

C-H Stretch (~2950, ~2870 cm⁻¹): Sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane ring and methylene groups appear on top of the broad O-H band.

-

C=O Stretch (~1700 cm⁻¹): An intense, sharp absorption peak around 1700 cm⁻¹ is definitive for the carbonyl (C=O) group of the carboxylic acid. The presence of hydrogen bonding typically shifts this peak to a slightly lower wavenumber compared to a non-hydrogen-bonded carbonyl.

-

Fingerprint Region (<1500 cm⁻¹): The absorptions around 1410 cm⁻¹ and 1250 cm⁻¹ are associated with the C-O-H bending and C-O stretching vibrations, respectively, and are characteristic of carboxylic acids.

Experimental Protocol: IR Acquisition (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the modern standard. This method requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid 1,1-Cyclopentanediacetic acid powder directly onto the ATR crystal.

-

Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, we will consider Electron Ionization (EI), a common technique that induces reproducible fragmentation.

Predicted Mass Spectrometry Data

No experimental mass spectrum was readily available. The following fragmentation pathway is proposed based on the known behavior of carboxylic acids and analogous cyclic diacids. [3][4][5]

-

Molecular Formula: C₉H₁₄O₄

-

Molecular Weight: 186.20 g/mol

-

Predicted Molecular Ion (M⁺∙): m/z = 186 (likely low abundance or absent)

Proposed Major Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| 169 | [M - OH]⁺ |

| 141 | [M - COOH]⁺ |

| 127 | [M - CH₂COOH]⁺ |

| 81 | [C₆H₉]⁺ (Cyclopentenyl cation derivative) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 45 | [COOH]⁺ |

Interpretation of Fragmentation Pathway:

The molecular ion of a dicarboxylic acid is often unstable and may not be observed. The fragmentation is driven by the loss of the functional groups.

-

Initial Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.

-

Loss of a hydroxyl radical (•OH, 17 Da) leads to an acylium ion at m/z 169 .

-

Loss of a carboxyl radical (•COOH, 45 Da) results in a fragment at m/z 141 .

-

-

Loss of Acetic Acid Side Chain: A significant fragmentation pathway involves the cleavage of a C-C bond to lose an entire acetic acid radical (•CH₂COOH, 59 Da), yielding a stable cyclopentyl cation derivative at m/z 127 .

-

Ring Fragmentation: Further fragmentation of the cyclopentyl-containing ions can lead to characteristic hydrocarbon fragments, such as the cyclopentyl cation at m/z 69 or related structures.

Sources

An In-depth Technical Guide on the Biological Activity of 1,1-Cyclopentanediacetic Acid and its Analogs

Introduction

1,1-Cyclopentanediacetic acid is an organic compound featuring a cyclopentane ring with two acetic acid groups attached to the same carbon atom.[1][2][3][4] While this molecule itself is not extensively studied for its biological effects, its structural framework serves as a crucial scaffold for a range of biologically active analogs. This guide delves into the significant biological activities of these analogs, with a primary focus on their role as conformationally restricted mimics of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By constraining the flexible GABA backbone within a five-membered ring, these analogs exhibit distinct pharmacological profiles at GABA receptors and transporters, making them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders such as epilepsy.[5][6]

This document will provide a comprehensive overview of the structure-activity relationships of these compounds, their mechanisms of action, and detailed protocols for their biological evaluation. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to explore the therapeutic potential of this fascinating class of molecules.

The GABAergic System: A Primer

The GABAergic system is fundamental to the regulation of neuronal excitability in the mammalian brain. GABA exerts its inhibitory effects by binding to and activating specific receptors, which are broadly classified into two main types: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated chloride ion channels. Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[7]

-

GABA-C Receptors: Also chloride channels, these receptors are less widespread than GABA-A receptors and have distinct pharmacological properties.[5]

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition by modulating potassium and calcium channels.

The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[6] Modulation of any of these components—receptors or transporters—can have profound effects on brain function.

1,1-Cyclopentanediacetic Acid Analogs as Modulators of the GABAergic System

The cyclopentane ring in these analogs serves to lock the GABA pharmacophore into specific spatial arrangements, leading to varied and often highly selective interactions with GABA receptors and transporters.

Structure-Activity Relationships (SAR)

The stereochemistry and substitution pattern of the cyclopentane ring are critical determinants of biological activity.

-

Enantioselectivity: The biological activity of these analogs is often highly dependent on their stereochemistry. For instance, the (+)-enantiomers of certain aminocyclopentanecarboxylic acids are potent agonists at GABA receptors, while their (-)-enantiomers are significantly less active or may even act as antagonists.[5][6]

-

Ring Unsaturation: The presence of a double bond in the cyclopentene ring can further constrain the molecule's conformation and influence its receptor affinity and efficacy.[5][6]

Activity at GABA-A and GABA-C Receptors

Several cyclopentane-based GABA analogs have been shown to be potent agonists or partial agonists at both GABA-A and GABA-C receptors.[5][6] For example, trans-3-aminocyclopentane-1-carboxylic acid has been identified as a potent agonist at GABA-A receptors.[6] The specific activity of these analogs can be quantified using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing recombinant GABA receptors.[5]

GABA Uptake Inhibition

Certain isomers of aminocyclopentene-carboxylic acid have demonstrated selective inhibitory activity on GABA uptake, with potencies comparable to established GABA uptake inhibitors like nipecotic acid.[6] This mode of action increases the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.

Beyond the GABAergic System: Other Biological Activities

Analogs of 1,1-cyclopentanediacetic acid have also been explored for their activity at other biological targets. For instance, carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate derivative, is a high-affinity ligand for sigma-1 receptors and exhibits antitussive and anticonvulsant properties.[8] Furthermore, the cyclopentane moiety is utilized in medicinal chemistry as a bioisostere for the carboxylic acid functional group and in the design of novel antibiotics targeting the MraY enzyme.[9][10] The broader family of cyclopentenediones, derived from the cyclopentane scaffold, displays a wide array of biological activities, including anti-inflammatory, cytostatic, and antimicrobial effects.[11][12]

Experimental Protocols for Biological Evaluation

Two-Electrode Voltage Clamp (TEVC) Assay for GABA Receptor Function

This electrophysiological technique is the gold standard for characterizing the functional activity of compounds at ligand-gated ion channels.

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of GABA-A or GABA-C receptors expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired human GABA receptor (e.g., α1β2γ2 for GABA-A or ρ1 for GABA-C).

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply GABA at a known concentration (e.g., the EC50) to elicit a baseline current response.

-

To test for agonist activity, apply the test compound at various concentrations and measure the induced current.

-

To test for antagonist activity, co-apply the test compound with GABA and measure the inhibition of the GABA-induced current.

-

-

Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) Assay.

[³H]GABA Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain cortical slices by homogenization and differential centrifugation.

-

Assay Incubation:

-

Pre-incubate aliquots of the synaptosomal preparation with the test compound at various concentrations in a physiological buffer.

-

Initiate the uptake reaction by adding a low concentration of [³H]GABA.

-

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and plot a concentration-inhibition curve to determine the IC50 value.

Caption: Workflow for the [³H]GABA Uptake Assay.

Data Summary

The following table summarizes the biological activities of selected cyclopentane-based GABA analogs from the literature.

| Compound | Receptor/Transporter | Activity | Potency (µM) | Reference |

| (+)-trans-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ1) | Partial Agonist | EC50 = 2.7 | [5] |

| (+)-trans-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ2) | Partial Agonist | EC50 = 1.45 | [5] |

| (+)-cis-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ1) | Partial Agonist | EC50 = 26.1 | [5] |

| (+)-cis-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ2) | Partial Agonist | EC50 = 20.1 | [5] |

| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-C (ρ1) | Antagonist | Ki = 6.0 | [5] |

| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-C (ρ2) | Antagonist | Ki = 4.7 | [5] |

| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-A | Agonist | ~2x GABA | [6] |

| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake | Inhibitor | IC50 ~ Nipecotic Acid | [6] |

Therapeutic Potential and Future Directions

The diverse pharmacological profiles of 1,1-cyclopentanediacetic acid analogs make them promising candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their potential as anticonvulsants for the treatment of epilepsy is of particular interest.[7][8][13][14][15][16]

Future research in this area should focus on:

-

Synthesis of Novel Analogs: The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.[9][17][18][19][20]

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of epilepsy and other relevant disorders to establish their therapeutic efficacy and safety profiles.

-

Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions of these analogs with their targets to guide rational drug design.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for challenging CNS disorders.

GABAergic Synapse and Sites of Action

Sources

- 1. CAS 16713-66-9: 1,1-Cyclopentanediacetic acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 16713-66-9(1,1-Cyclopentanediacetic acid) | Kuujia.com [kuujia.com]

- 4. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]

- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 8. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Common Epilepsy Seizure Medications: Types, Uses, Effects, and More [webmd.com]

- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 15. epilepsy.com [epilepsy.com]

- 16. Treatment Responsiveness in KCNT1-Related Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of analogues of the potent ADAM8 inhibitor cyclo(RLsKDK) for the treatment of inflammatory diseases and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 1,1-Cyclopentanediacetic Acid: A Spirocyclic Scaffold for Modern Drug Discovery

Executive Summary

1,1-Cyclopentanediacetic acid is a gem-disubstituted cyclopentane derivative that presents a unique and underexplored scaffold for medicinal chemistry. Its intrinsic three-dimensionality, conferred by the spirocyclic nature of its core, offers a compelling starting point for the design of novel therapeutics. This guide explores the potential of this molecule, moving beyond its basic properties to detail its strategic application in three key areas of modern drug discovery: as a rigid scaffold for G-Protein Coupled Receptor (GPCR) ligands, as a novel linker in Proteolysis Targeting Chimeras (PROTACs), and as a building block for bioisosteres. By providing detailed scientific rationale, experimental protocols, and visual workflows, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique structural and conformational advantages of 1,1-Cyclopentanediacetic acid.

Introduction to 1,1-Cyclopentanediacetic Acid: Structure and Properties

1,1-Cyclopentanediacetic acid (CAS 16713-66-9) is a dicarboxylic acid featuring a cyclopentane ring with two acetic acid groups attached to the same carbon atom.[1] This gem-disubstitution is the key to its utility, creating a spirocyclic center that imparts significant conformational rigidity.[2] Unlike more flexible linear or aromatic systems, the cyclopentane ring pre-organizes the two carboxylic acid arms into defined spatial vectors.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for its application in drug design. The dual carboxylic acid groups dominate its character, making it a polar, acidic molecule.

| Property | Value | Reference |

| Molecular Formula | C9H14O4 | [1][3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Melting Point | 180-181 °C | [3] |

| pKa (Predicted) | 4.42 ± 0.10 | [3] |

| XLogP3-AA | 1.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid.

Synthesis Overview

The synthesis of 1,1-Cyclopentanediacetic acid is well-established, often starting from cyclopentanone. One common route involves the reaction of cyclopentanone with cyanoacetamide and methyl cyanoacetate in the presence of a basic catalyst to form an intermediate, which is then hydrolyzed with a strong acid to yield the final product.[4] The commercial availability of this starting material further enhances its attractiveness as a building block for medicinal chemistry campaigns.[3]

The Spirocyclic Advantage in Medicinal Chemistry

The increasing interest in spirocyclic scaffolds in drug discovery is a direct response to the limitations of traditional flat, aromatic molecules.[5] Shifting to compounds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, such as increased solubility and better metabolic stability.[5][6]

Spirocycles offer several key advantages:

-

Three-Dimensionality: The rigid, non-planar structure of spirocycles allows for the exploration of new chemical space and can lead to more specific interactions with protein binding pockets.[6][7]

-

Conformational Restriction: The rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements.[5][8] This pre-organization can lead to improved potency and selectivity by reducing the entropic penalty of binding.

-

Novelty and IP Space: The use of unique scaffolds like 1,1-Cyclopentanediacetic acid provides opportunities to develop novel chemical entities with strong intellectual property positions.[7]

The diagram below illustrates how the di-acid can be transformed into a spiro-diamine, a common building block for further elaboration in a drug discovery program.

Caption: Transformation of 1,1-Cyclopentanediacetic acid to a spiro-diamine.

Application 1: Rigid Scaffolds for Novel GPCR Ligands

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets. Their binding pockets are often complex and require ligands with precise three-dimensional arrangements of pharmacophoric features. The rigid scaffold of 1,1-Cyclopentanediacetic acid is an ideal starting point for designing selective GPCR ligands.

Rationale

By converting the two carboxylic acid groups into amides, esters, or other functionalities, one can project chemical vectors in a defined and rigid manner. This is particularly advantageous for targeting GPCRs where subtype selectivity is crucial and often difficult to achieve with flexible ligands. The cyclopentane core can act as a non-aromatic bioisostere for a phenyl ring, improving properties like metabolic stability.

Hypothetical Workflow: Targeting a Chemokine Receptor

Let's consider the design of an antagonist for a hypothetical chemokine receptor, where key interactions involve two anionic residues in the binding pocket.

Caption: Workflow for developing GPCR ligands from the cyclopentane scaffold.

Application 2: Spatially-Defined Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[9] They consist of two ligands—one for the target protein and one for an E3 ligase—connected by a linker. The linker is not just a spacer; its length, rigidity, and composition are critical for the formation of a productive ternary complex and subsequent protein degradation.[9][10][]

Rationale

While flexible PEG and alkyl chains are common linkers, there is a growing interest in more rigid and defined linkers to improve PROTAC efficacy and reduce off-target effects.[10] 1,1-Cyclopentanediacetic acid offers a rigid central core that, when functionalized, can precisely control the distance and orientation between the two ends of the PROTAC. This spatial control can be critical for optimizing the geometry of the ternary complex (Target-PROTAC-E3 Ligase).

The diagram below shows how the scaffold can be incorporated as a rigid linker in a PROTAC.

Caption: Use of the cyclopentane core as a rigid linker in a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Diamide Derivative

This protocol describes a standard method for synthesizing a symmetrical diamide from 1,1-Cyclopentanediacetic acid for use in a screening library.

Objective: To synthesize N1,N1'-(cyclopentane-1,1-diylbis(acetyl))bis(benzylamine).

Materials:

-

1,1-Cyclopentanediacetic acid (1.0 eq)

-

Benzylamine (2.2 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (2.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 1,1-Cyclopentanediacetic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add PyBOP to the mixture and stir for another 10 minutes.

-

Add benzylamine to the reaction mixture and stir at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure diamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Radioligand Binding Assay

This protocol outlines a general procedure to test the synthesized compounds for their ability to displace a known radiolabeled ligand from a GPCR.

Objective: To determine the binding affinity (Ki) of test compounds for a target GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [³H]-ligand)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radiolabeled ligand (at a concentration near its Kd), and 25 µL of the test compound dilution.

-

For total binding, add 25 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 25 µL of a high concentration of a known unlabeled ligand.

-

Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the percentage of specific binding for each compound concentration and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

1,1-Cyclopentanediacetic acid represents a versatile and valuable scaffold in medicinal chemistry. Its inherent rigidity and three-dimensional structure provide a robust platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties.[5][7] The applications detailed in this guide—as a core for GPCR ligands and as a rigid linker in PROTACs—are just the beginning. Future exploration could involve its use in creating constrained peptides, novel antibiotics, or as a fragment for fragment-based drug discovery. As the demand for drugs with novel mechanisms of action and improved property profiles continues to grow, the strategic use of underexplored scaffolds like 1,1-Cyclopentanediacetic acid will be a key enabler of innovation in the pharmaceutical industry.

References

- Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (n.d.).

- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.).

- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis.

- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic

- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021). BLDpharm.

- An In-depth Technical Guide to the Reactivity of Gem-disubstituted Cyclopentanes. (n.d.). Benchchem.

- Current strategies for the design of PROTAC linkers: a critical review. (2020).

- (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (n.d.).

- Cyclopentane-1,1-diacetic acid 16713-66-9 wiki. (n.d.). Guidechem.

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).

- Cyclopentane-1,1-diacetic acid | 16713-66-9. (n.d.). ChemicalBook.

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.).

- Cyclopentane-1,1-diacetic acid synthesis. (n.d.). ChemicalBook.

- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate. (n.d.).

- (PDF) Current strategies for the design of PROTAC linkers: a critical review. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]

- 4. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

1,1-Cyclopentanediacetic Acid: A Versatile Gem-Disubstituted Building Block for Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

1,1-Cyclopentanediacetic acid (CAS No: 16713-66-9) is a gem-disubstituted cycloalkane dicarboxylic acid that has emerged as a highly versatile and valuable building block in contemporary organic synthesis.[1][2] Its unique structural architecture, featuring a rigid cyclopentane scaffold functionalized with two acetic acid moieties at a single carbon center, imparts a distinct combination of conformational rigidity and synthetic flexibility. This guide provides a comprehensive technical overview of 1,1-cyclopentanediacetic acid, detailing its synthesis, core reactivity, and its strategic application in the construction of complex molecular frameworks, including spirocycles, polymers, and scaffolds for medicinal chemistry. We will explore the causality behind its utility and provide field-proven insights and protocols for its application.

Introduction: Structural Features and Physicochemical Properties

1,1-Cyclopentanediacetic acid, also known as 3,3-Tetramethyleneglutaric acid, is a white crystalline solid characterized by a central cyclopentane ring.[1][3] The key to its utility lies in the two carboxylic acid groups attached to the same carbon atom (C1). This gem-dicarboxymethyl arrangement provides a unique stereochemical environment and a rich hub of reactivity.

The cyclopentane ring offers a balance between conformational constraint and synthetic accessibility, enhancing the stability of derived molecules while providing defined vectors for substituent placement.[2] This is a highly desirable feature in drug discovery, where controlling the three-dimensional arrangement of functional groups is paramount for optimizing binding affinity and metabolic stability.[2] The dual carboxylic acid groups are polar, rendering the molecule soluble in water and providing two reactive handles for a wide array of chemical transformations.[1]

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid

| Property | Value | Source(s) |

| CAS Number | 16713-66-9 | [1][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][4] |

| Molecular Weight | 186.21 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 180-181 °C | [5] |

| Solubility | Soluble in water | [1] |

| Synonyms | 1,1-Bis(carboxymethyl)cyclopentane, Cyclopentane-1,1-diacetic acid, 3,3-Tetramethyleneglutaric acid | [1][2] |

Synthesis of 1,1-Cyclopentanediacetic Acid

A robust and scalable synthesis is crucial for the utility of any building block. A well-documented method for preparing 1,1-cyclopentanediacetic acid involves a multi-step process starting from cyclopentanone. This process first constructs an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, which is subsequently hydrolyzed to yield the final diacid product.[6]

Diagram 1: Synthetic Pathway from Cyclopentanone

Caption: Synthesis of 1,1-Cyclopentanediacetic acid via a dicyanoglutarimide intermediate.

Experimental Protocol 1: Synthesis of 1,1-Cyclopentanediacetic Acid[7]

Part A: Preparation of β,β-Tetramethylene-α,α'-dicyanoglutarimide

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in 300 g of formamide.

-

Catalyst Addition: While stirring and maintaining the temperature between 25-30°C, gradually add triethylamine (1.0 mole) over a period of 30 minutes.

-

Reaction: Stir the mixture for 10 hours at 25-30°C.

-

Workup: Raise the temperature to 60-65°C and slowly add 600 mL of water.

-

Acidification: Cool the solution as necessary to keep the temperature below 75°C while acidifying to pH 1 with concentrated (98%) sulfuric acid.

-

Isolation: Cool the resulting slurry to 5-10°C and filter the solid product. Wash the filter cake with two 150-mL portions of water. The product is the dicyanoglutarimide intermediate.

Part B: Hydrolysis to 1,1-Cyclopentanediacetic Acid

-

Reaction Setup: Combine the β,β-tetramethylene-α,α'-dicyanoglutarimide intermediate (1.0 mole) with 1360 g of 98% sulfuric acid and 50 g of water.

-

Hydrolysis: Heat the mixture to 100-160°C and maintain this temperature until the reaction is complete (cessation of gas evolution).

-

Isolation: Cool the reaction mixture and pour it into 2000 g of crushed ice.

-

Purification: Filter the crude solid product. Recrystallize from a mixture of water and isopropanol with activated charcoal to yield pure 1,1-cyclopentanediacetic acid.[6] A yield of 90% after recrystallization has been reported.[6]

Core Reactivity and Synthetic Applications

The synthetic versatility of 1,1-cyclopentanediacetic acid stems from the reactivity of its two carboxylic acid groups. These can undergo standard transformations such as esterification, amidation, reduction, and conversion to acid chlorides.[1][2][7] Crucially, the gem-disubstituted nature allows for intramolecular reactions to form key intermediates, such as spiro-anhydrides.

Diagram 2: Core Reactivity Manifold

Caption: Key transformations of 1,1-Cyclopentanediacetic acid.

Application 1: Synthesis of Spirocyclic Scaffolds

A primary application of this building block is in the synthesis of spiro compounds. The close proximity of the two carboxylic acid groups facilitates intramolecular cyclization to form a spiro-anhydride.[8] This anhydride is a versatile intermediate that can be opened with various nucleophiles to generate monosubstituted derivatives or used to construct more complex spirocyclic systems.

The incorporation of spirocyclic motifs is a validated strategy in medicinal chemistry to increase the three-dimensional character (sp³ content) of drug candidates. This often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, while allowing exploration of previously inaccessible regions of chemical space.[9]

Application 2: Monomer for Polymer Synthesis

As a diacid, 1,1-cyclopentanediacetic acid can serve as a monomer in polycondensation reactions.[10] Reacting it with diols or diamines leads to the formation of polyesters and polyamides, respectively. The rigid cyclopentyl core is incorporated into the polymer backbone, influencing the material's thermal and mechanical properties. This makes it an attractive monomer for creating specialty polymers, coatings, and adhesives where specific structural characteristics are desired.[11]

Diagram 3: Role as a Monomer in Polycondensation

Caption: Polymerization of 1,1-Cyclopentanediacetic acid with a co-monomer.

Application 3: Scaffolding in Medicinal Chemistry

The rigid cyclopentane unit acts as a non-aromatic scaffold to which pharmacophoric elements can be attached with well-defined spatial orientations. This is analogous to the use of its cyclohexane counterpart, 1,1-cyclohexanediacetic acid, which is a key intermediate in the synthesis of the blockbuster drug Gabapentin.[11][12] By using the cyclopentane derivative, researchers can develop novel analogues and explore structure-activity relationships. The compound's structure is particularly useful in the design of peptidomimetics and small-molecule inhibitors where conformational constraint can lead to improved binding affinity.[2]

Experimental Protocol 2: Formation of 1,1-Cyclopentanediacetic Anhydride

This protocol is adapted from analogous procedures for forming cyclic anhydrides from diacids.[8]

-

Setup: In a round-bottom flask equipped with a reflux condenser, place 1,1-cyclopentanediacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of acetic anhydride (e.g., 3-5 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches).

-

Workup: Allow the reaction mixture to cool to room temperature.

-

Isolation: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

Purification: The resulting crude anhydride can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) or by sublimation to yield the pure spiro-anhydride.

Conclusion and Future Outlook

1,1-Cyclopentanediacetic acid is a powerful and multifaceted building block for organic synthesis. Its value is rooted in the unique combination of a rigid cycloalkane core and the versatile reactivity of its geminal diacetic acid functionality. For researchers, scientists, and drug development professionals, it offers a reliable and strategic tool for:

-

Constructing novel spirocyclic systems to enhance the three-dimensional complexity and drug-like properties of molecules.

-

Developing new polymers with tailored physical properties imparted by the rigid cyclopentyl unit.

-

Designing conformationally constrained scaffolds for new therapeutic agents.

As the demand for molecules with greater sp³ character and refined physicochemical properties continues to grow, particularly in the pharmaceutical and materials science sectors, the role of specialized building blocks like 1,1-cyclopentanediacetic acid is set to expand. Its accessibility and predictable reactivity make it an indispensable component of the modern synthetic chemist's toolbox.

References

- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents. (n.d.). Google Patents.

-

1,1-Cyclopentanediacetic acid - polymer-books. (n.d.). Polymer Books. Retrieved January 9, 2026, from [Link]

-

16713-66-9(1,1-Cyclopentanediacetic acid) | Kuujia.com. (n.d.). Kuujia.com. Retrieved January 9, 2026, from [Link]

-

Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester - CAS Common Chemistry. (n.d.). CAS. Retrieved January 9, 2026, from [Link]

- WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diacetic acid monoamide - Google Patents. (n.d.). Google Patents.

-

Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Understanding 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): Properties and Applications. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

CAS No : 16713-66-9 | Product Name : 1,1-Cyclopentanediacetic acid - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

-

1-Cyclopentene-1-acetic acid | C7H10O2 | CID 88975 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +... - Homework.Study.com. (n.d.). Study.com. Retrieved January 9, 2026, from [Link]

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol - ResearchGate. (2025, June 4). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (n.d.). NCBI. Retrieved January 9, 2026, from [Link]

Sources

- 1. CAS 16713-66-9: 1,1-Cyclopentanediacetic acid | CymitQuimica [cymitquimica.com]

- 2. 16713-66-9(1,1-Cyclopentanediacetic acid) | Kuujia.com [kuujia.com]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]

- 6. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,1-Cyclopentanediacetic acid | polymer-books [polymer-books.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1,1-Cyclopentanediacetic Acid: From Discovery to Modern Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Intermediate

1,1-Cyclopentanediacetic acid, a geminally disubstituted dicarboxylic acid, holds a significant position in the landscape of modern organic and medicinal chemistry. While not a household name, this unassuming molecule has proven to be a critical building block in the synthesis of important pharmaceutical compounds. Its spirocyclic nature, where two acetic acid moieties are attached to the same carbon atom of a cyclopentane ring, imparts unique conformational properties and synthetic versatility. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and modern preparative methods for this important compound.

I. The Genesis of a Spiro Dicarboxylic Acid: Unraveling the Historical Threads

The precise first synthesis of 1,1-Cyclopentanediacetic acid is not prominently documented in readily available historical records. However, its intellectual origins can be traced to the foundational work on spiro compounds and gem-dicarboxylic acids in the late 19th and early 20th centuries. The structural challenge of creating a quaternary carbon center, particularly one bearing two carboxyl groups within a cyclic framework, was a significant endeavor for early organic chemists.

The synthesis of such structures is intimately linked to the development of methods for forming carbon-carbon bonds at a single center. Early investigations into the reactivity of malonic esters and related compounds laid the groundwork for the construction of gem-dicarboxylic acid systems. Furthermore, the exploration of cyclization reactions to form five-membered rings was a parallel and essential area of research.

A key theoretical underpinning for the successful synthesis of gem-disubstituted rings is the Thorpe-Ingold effect , first described by Beesley, Thorpe, and Ingold in 1915.[1] This principle posits that the presence of gem-dialkyl groups on a carbon chain favors intramolecular cyclization. The steric hindrance caused by the geminal substituents compresses the bond angle between them, bringing the reactive ends of the chain closer together and thus increasing the rate of ring formation.[1][2] This effect provides a crucial rationale for the feasibility of synthesizing sterically crowded molecules like 1,1-Cyclopentanediacetic acid.

While a singular "discovery" paper remains elusive in broad searches of historical chemical literature, the compound's existence and synthesis would have emerged from the systematic application of established synthetic methodologies for creating spiro-dicarboxylic acids, likely in the early to mid-20th century. Its synonym, 3,3-Tetramethyleneglutaric acid , points to its conceptual relationship with glutaric acid, a simple dicarboxylic acid that was the subject of extensive early synthetic studies.[3][4]

II. The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic approaches to 1,1-Cyclopentanediacetic acid have evolved significantly, mirroring the broader advancements in organic synthesis. Early methods for constructing such systems would have likely relied on multi-step sequences with potentially harsh reaction conditions and modest yields.

A Foundational Approach: A Modern Patented Synthesis

A significant milestone in the practical synthesis of 1,1-Cyclopentanediacetic acid is detailed in a 1980 patent (US4212973A).[5] This method provides a clear and efficient pathway to the target molecule and serves as a cornerstone for its industrial production. The synthesis begins with readily available starting materials: cyclopentanone, methyl cyanoacetate, and cyanoacetamide.

The core of this process involves the formation of an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, through a base-catalyzed reaction. This intermediate is then subjected to hydrolysis to yield the final diacid.

Experimental Protocol: Synthesis of 1,1-Cyclopentanediacetic Acid via Dicyanoglutarimide Intermediate [5]

Step 1: Formation of β,β-tetramethylene-α,α'-dicyanoglutarimide

-

In a suitable reaction vessel, a solution is prepared containing cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), cyanoacetamide (1.0 mole), and formamide as the solvent.

-

The mixture is stirred and maintained at a temperature of 25-30°C.

-

Triethylamine (1.0 mole) is gradually added to the solution over a period of 30 minutes, maintaining the temperature.

-

The reaction mixture is stirred for 10 hours at 25-30°C.

-

The temperature is then raised to 60-65°C, and water is gradually added.

-

The solution is acidified to pH 1 with concentrated sulfuric acid, with cooling to keep the temperature below 75°C.

-

The precipitated solid, β,β-tetramethylene-α,α'-dicyanoglutarimide, is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to 1,1-Cyclopentanediacetic acid

-

The dried β,β-tetramethylene-α,α'-dicyanoglutarimide (1.0 mole) is mixed with concentrated sulfuric acid and a small amount of water.

-

The mixture is heated to 130°C for a total of 4 hours, with periodic additions of water to facilitate the hydrolysis.

-

After the initial heating, more water is added, and the mixture is refluxed for an additional 4 hours.

-

The reaction mixture is then cooled, and the crude 1,1-Cyclopentanediacetic acid is crystallized.

-

The crude product is collected by filtration and can be further purified by recrystallization from a mixture of water and isopropanol with activated charcoal.[5]

Diagrammatic Representation of the Synthetic Pathway

Caption: Synthetic route to 1,1-Cyclopentanediacetic acid.

III. Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1,1-Cyclopentanediacetic acid is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [6] |